1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide

Cardiac glycoside pharmacology In vivo potency Cardenolide SAR

Ouabagenin (CAS 508-52-1) is the aglycone of ouabain, uniquely serving as a selective LXRβ agonist that does not induce hepatic steatosis, unlike conventional LXR ligands. It inhibits Na+/K+-ATPase with 19–24-fold lower affinity than ouabain and does not trigger Src-EGFR-ERK signaling, making it an essential negative control for dissecting ion transport vs. signaling pathways. This high-purity (≥98%) cardenolide is indispensable for LXRβ target validation, cardiac glycoside SAR studies, and cell-type-specific toxicity assays. Procure this differentiated tool for reproducible, pathway-specific research.

Molecular Formula C23H34O8
Molecular Weight 438.5 g/mol
CAS No. 508-52-1
Cat. No. B150419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
CAS508-52-1
Synonyms1 beta,3 beta,5,11 alpha,14,19- hexahydroxy-5 beta-card-20(22)-enolide
g-strophanthidin
ouabagenin
Molecular FormulaC23H34O8
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O
InChIInChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3
InChIKeyBXSABLKMKAINIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ouabagenin (1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, CAS 508-52-1) for Research Procurement: A Steroidal Cardenolide Aglycone with Distinct Pharmacological Profile


1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, commonly known as ouabagenin (CAS 508-52-1), is a steroidal aglycone belonging to the cardenolide class of cardiac glycosides [1]. It is the aglycone (non-sugar) portion of the cardiac glycoside ouabain, obtained through hydrolysis, and lacks the rhamnose sugar moiety present in its parent compound [2]. Ouabagenin retains the core cardenolide structure—a C23 steroid with a characteristic unsaturated γ-lactone ring at C-17—and is known to inhibit Na+/K+-ATPase, albeit with substantially lower potency than its glycoside counterpart [3]. Recent studies have identified ouabagenin as a selective Liver X Receptor (LXR) ligand, expanding its utility beyond traditional cardiotonic research applications [4].

Why Ouabagenin (508-52-1) Cannot Be Replaced by Generic Cardenolides or Its Parent Glycoside in Specialized Research Applications


Despite sharing the core cardenolide scaffold, ouabagenin exhibits a distinct pharmacological signature compared to its glycosylated parent ouabain and other in-class analogs such as digoxin or digitoxigenin. The absence of the C3-rhamnose sugar moiety fundamentally alters its binding kinetics to Na+/K+-ATPase, resulting in a 19–24-fold lower affinity relative to ouabain [1], and shifts its inhibitory mechanism from competitive to non-competitive with respect to sodium and ATP [2]. Furthermore, ouabagenin uniquely functions as an LXRβ-selective agonist without inducing hepatic steatosis—an activity not observed with ouabain or conventional LXR ligands [3]. These differential properties mean that substituting ouabagenin with another cardenolide would yield entirely different experimental outcomes, particularly in studies focused on sodium pump signaling pathways, LXR biology, or cell-type-specific toxicity assessments. The following quantitative evidence establishes the precise, measurable differentiation that justifies targeted procurement of this specific aglycone.

Quantitative Differentiation of Ouabagenin (CAS 508-52-1) Versus Ouabain and Related Cardenolides: A Head-to-Head Evidence Summary


Comparative In Vivo Cardiotonic Potency: Ouabagenin vs. Ouabain in Feline and Amphibian Models

In whole-animal studies, ouabagenin demonstrates reduced cardiotonic activity compared to its parent glycoside ouabain. The compound is approximately half as active on the feline heart and one-third as active in frogs, indicating a species-dependent potency gradient that is directly attributable to the absence of the rhamnose sugar moiety [1]. Notably, ouabagenin is more effective than ouabain at inducing emesis in non-anesthetized cats on a weight-for-weight basis, demonstrating that the emetic and cardiotonic activities are dissociable and structurally driven [1].

Cardiac glycoside pharmacology In vivo potency Cardenolide SAR

Na+/K+-ATPase Inhibitory Potency: Ouabagenin Exhibits ~2000-Fold Lower IC50 Than Ouabain in Human Erythrocyte Assays

In a direct binding and functional inhibition assay using human erythrocytes, ouabain exhibited an IC50 of 3 × 10⁻⁹ M (3 nM), whereas ouabagenin required a concentration of 6 × 10⁻⁶ M (6 µM) to achieve comparable inhibition, representing a 2,000-fold difference in potency [1]. In a separate study using purified Na+/K+-ATPase preparations (HKE-1), the Ki values were determined as 1.22 ± 0.09 µM for ouabain and 4.4 ± 0.27 µM for ouabagenin, a 3.6-fold lower affinity for the aglycone [2]. Across a panel of Na+/K+-ATPase mutants, the I50 ratio for ouabagenin to ouabain was consistently 19–24-fold, indicating that the sugar moiety contributes substantially to binding energy [3].

Na+/K+-ATPase inhibition IC50 Cardenolide binding

Differential Cell Signaling and Cytotoxicity: Ouabagenin vs. Ouabain in Renal Epithelial Cells (MDCK and Ma104)

In MDCK canine kidney epithelial cells, ouabain induces a robust and sustained increase in tyrosine phosphorylation, whereas ouabagenin does not trigger this signaling response [1]. MDCK cells also exhibit greater resistance to ouabagenin-induced toxicity compared to ouabain. In Ma104 cells, both compounds are less toxic, but ouabain retains the ability to induce phosphorylation at approximately half the level observed in MDCK cells, while ouabagenin remains inactive [1]. This divergence indicates that the rhamnose moiety is essential for activating the Src-EGFR-ERK signaling cascade downstream of Na+/K+-ATPase, making ouabagenin a valuable negative control or tool for dissecting ion-pumping versus signaling functions of the sodium pump.

Cell signaling Tyrosine phosphorylation MDCK cells

Liver X Receptor (LXR) Agonism: Ouabagenin Activates LXRβ Selectively Without Inducing Hepatic Steatosis, Unlike Ouabain and Conventional LXR Ligands

Ouabagenin functions as a selective LXR ligand with agonistic activity, a property not shared by its glycosylated parent ouabain [1]. In luciferase reporter assays and in silico docking studies, ouabagenin activated LXR-mediated transcription primarily through the LXRβ subtype, without affecting LXRα [1]. In vivo, ouabagenin repressed epithelial sodium channel (ENaC) expression, a LXR target gene, without causing hepatic steatosis—a dose-limiting side effect of conventional pan-LXR agonists such as T0901317 and GW3965 [1]. This selective activation profile positions ouabagenin as a unique chemical probe for LXRβ-specific biology and a potential lead compound for developing steatosis-sparing LXR modulators.

LXR agonist Nuclear receptor Metabolic disease

Physicochemical and Solubility Profile: Ouabagenin vs. Ouabain as Practical Procurement Considerations

Ouabagenin exhibits low aqueous solubility, measured at 1.83 g/L (1830 mg/L) at 25 °C [1], and is typically formulated in DMSO for in vitro studies (e.g., 10 mM stock solutions) . This solubility profile differs from the highly water-soluble ouabain (which exists as an octahydrate salt), impacting formulation strategies for in vivo administration. The melting point of ouabagenin is reported in the range of 235–256 °C, depending on crystalline form [2]. For procurement, ouabagenin is commercially available at ≥98% purity, with recommended storage at -20 °C for long-term stability .

Solubility Formulation Physicochemical properties

Antibody Cross-Reactivity: Ouabagenin Shows Comparable Affinity to Ouabain in Immunoassays, Enabling Detection in Biological Matrices

In a surface plasmon resonance (SPR) biosensor study using highly specific polyclonal anti-ouabain antibodies, ouabagenin demonstrated a binding IC50 of 7.0 × 10⁻¹⁰ M (0.7 nM), which is nearly equivalent to that of ouabain (IC50 = 5.0 × 10⁻¹⁰ M, 0.5 nM) [1]. For comparison, the structurally related cardenolide strophanthidin exhibited an IC50 of 2.0 × 10⁻⁸ M (20 nM), approximately 40-fold weaker. In a separate radioimmunoassay, ouabagenin showed 52% cross-reactivity with an anti-ouabain antibody, whereas digoxin (1.7%) and digitoxin (0.6%) exhibited substantially lower cross-reactivity [2]. This high cross-reactivity indicates that ouabagenin can be reliably detected using existing anti-ouabain immunoassay platforms, a practical advantage for pharmacokinetic and endogenous factor studies.

Immunoassay Cross-reactivity Biosensor

Optimal Research and Industrial Application Scenarios for Ouabagenin (508-52-1) Based on Quantitative Differentiation Evidence


Investigating Na+/K+-ATPase Signaling Versus Ion Transport Functions

Ouabagenin serves as an essential negative control for dissecting the signaling (non-pumping) functions of Na+/K+-ATPase. Unlike ouabain, which inhibits ion transport and simultaneously activates Src-EGFR-ERK signaling, ouabagenin does not induce tyrosine phosphorylation in MDCK cells [1]. This property allows researchers to selectively study ion transport inhibition without confounding signaling pathway activation. Experimental protocols typically employ ouabain (1–100 nM) as a positive control for both transport inhibition and signaling, while ouabagenin (1–10 µM) is used to isolate transport effects alone.

LXRβ-Selective Chemical Probe for Metabolic Disease Research

Ouabagenin is uniquely qualified as a LXRβ-selective agonist that does not induce hepatic steatosis, unlike conventional LXR ligands (T0901317, GW3965) and the parent compound ouabain which lacks LXR activity entirely [2]. This makes ouabagenin an invaluable tool for investigating LXRβ-specific biology in metabolic tissues, for target validation studies in atherosclerosis and cholesterol metabolism, and as a starting point for medicinal chemistry campaigns aimed at developing steatosis-sparing LXR modulators for therapeutic applications.

Cell-Type Specific Toxicity and Resistance Mechanism Studies

The differential sensitivity of MDCK and Ma104 renal cell lines to ouabain versus ouabagenin [1] makes the aglycone a key comparator for studying mechanisms of cardenolide resistance. MDCK cells are more resistant to ouabagenin than to ouabain, while Ma104 cells are resistant to both compounds. This cell-type-dependent resistance profile can be exploited to investigate the role of drug uptake, intracellular trafficking, and Na+/K+-ATPase isoform expression in determining sensitivity to cardiac glycosides. Ouabagenin (at 1–50 µM) serves as a low-potency control in these comparative cytotoxicity assays.

Cardenolide Structure-Activity Relationship (SAR) Studies and Total Synthesis Reference

Ouabagenin is a key reference compound in SAR studies of cardenolides, particularly for evaluating the contribution of the C3 sugar moiety to biological activity. The consistent 19–24-fold lower Na+/K+-ATPase affinity of ouabagenin compared to ouabain across multiple mutants [3] provides a quantitative benchmark for assessing novel glycosylated analogs. Additionally, ouabagenin has been a target for total synthesis efforts [4], serving as a validation standard for synthetic methodologies aimed at constructing highly oxygenated cardenolide frameworks. Procurement of high-purity (≥98%) ouabagenin is essential for accurate analytical comparisons and as an authentic standard for natural product dereplication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.